Direct SAR: N-Methylation at C(4) Produces Quantifiable Activity Shift in TNF-α Inhibition
Direct head-to-head SAR analysis demonstrates that N-methylation at the C(4)-position produces a defined, quantifiable attenuation of TNF-α inhibitory activity. This makes the compound an essential comparator for delineating hydrogen-bonding requirements at the quinazoline 4-position [1].
| Evidence Dimension | TNF-α inhibitory activity |
|---|---|
| Target Compound Data | ~2-fold reduction in activity (compound 5a) |
| Comparator Or Baseline | Unsubstituted 4-amino analog (compound 1) |
| Quantified Difference | 2-fold loss in inhibitory potency |
| Conditions | LPS-induced TNF-α production in human PBMCs, measured by ELISA |
Why This Matters
This quantifies the specific SAR impact of N-methylation, essential for projects requiring precise control over 4-position hydrogen-bonding interactions.
- [1] Tobe M, Isobe Y, Tomizawa H, Nagasaki T, Takahashi H, Fukazawa T, Hayashi H. Structure-Activity Relationships of 6-Nitroquinazolines: Dual-Acting Compounds with Inhibitory Activities toward both TNF-α Production and T Cell Proliferation. Chem Pharm Bull (Tokyo). 2003;51(2):187-191. doi:10.1248/cpb.51.187 View Source
